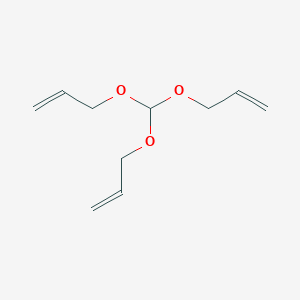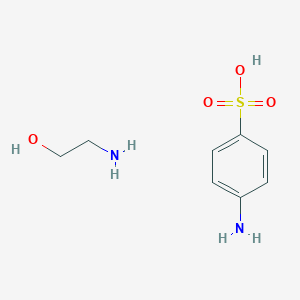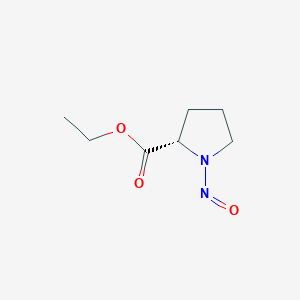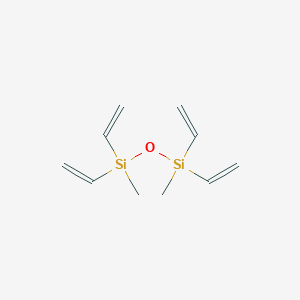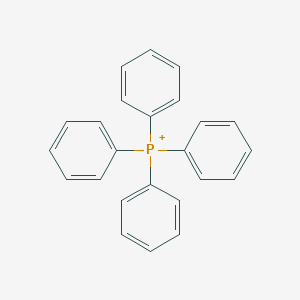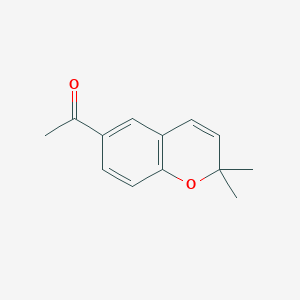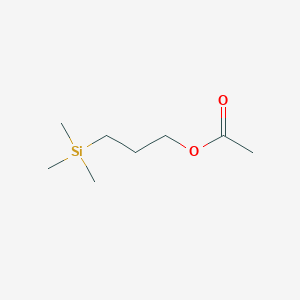
3-trimethylsilylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-trimethylsilylpropyl acetate is an organic compound with the molecular formula C8H18O2Si. It is a derivative of 1-propanol where the hydroxyl group is replaced by an acetate group and a trimethylsilyl group is attached to the third carbon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-trimethylsilylpropyl acetate can be synthesized through the reaction of 1-propanol, 3-(trimethylsilyl)- with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of 1-propanol, 3-(trimethylsilyl)-, acetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-trimethylsilylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield 1-propanol, 3-(trimethylsilyl)- and acetic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Reagents like halides or other nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 1-Propanol, 3-(trimethylsilyl)- and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
3-trimethylsilylpropyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for alcohols.
Biology: In the modification of biomolecules for analytical studies.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propanol, 3-(trimethylsilyl)-, acetate involves the interaction of its functional groups with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which can participate in further reactions. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 3-(trimethylsilyl)-: Lacks the acetate group, making it less reactive in certain reactions.
1-Propanol, 3-(trimethylsilyl)-, chloride: Contains a chloride group instead of an acetate group, leading to different reactivity and applications.
1-Propanol, 3-(trimethylsilyl)-, methyl ether: Contains a methyl ether group, which affects its solubility and reactivity.
Uniqueness
3-trimethylsilylpropyl acetate is unique due to its combination of the acetate and trimethylsilyl groups, providing a balance of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
18388-41-5 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-trimethylsilylpropyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |
InChI Key |
XVHIVCBIAKEVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[Si](C)(C)C |
Canonical SMILES |
CC(=O)OCCC[Si](C)(C)C |
Key on ui other cas no. |
18388-41-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


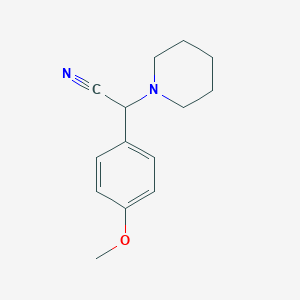
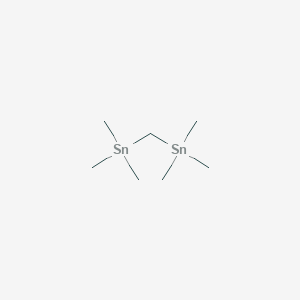
![nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene](/img/structure/B101432.png)
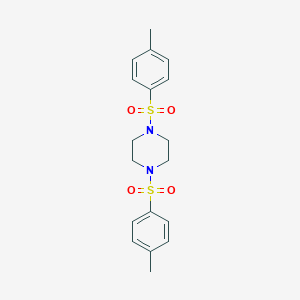

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
